3-Methylmandelic acid
Overview
Description
3-Methylmandelic acid: is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of mandelic acid, featuring a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline solid that is soluble in water and polar organic solvents.
Mechanism of Action
Biochemical Pathways
3-Methylmandelic acid is likely involved in the L-phenylalanine pathway . This pathway is responsible for the production of mandelic acid, an important component in pharmaceutical syntheses . The L-phenylalanine pathway has been successfully engineered in Escherichia coli for the production of mandelic acid . .
Biochemical Analysis
Biochemical Properties
It is known that the compound is solid at room temperature, has a melting point of 95-96° C, and a predicted boiling point of 332.6° C at 760 mmHg .
Cellular Effects
It is known that similar compounds can positively impact health by regulating glucose‒lipid metabolism by influencing short-chain fatty acids (SCFAs) .
Molecular Mechanism
It is known that similar compounds can modulate metabolic processes through SCFAs .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that similar compounds can regulate glycolipid metabolism through modulation of the SCFA pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylmandelic acid can be synthesized through several methods. One common approach involves the benzilic acid rearrangement of 3-methylbenzoin. This reaction typically requires the presence of a strong base, such as potassium hydroxide, and proceeds through the formation of a carbanion intermediate. The reaction conditions often include heating the reaction mixture to facilitate the rearrangement process .
Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of 3-methylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylmandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylbenzoylformic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-methylmandelamide when treated with reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Methylbenzoylformic acid
Reduction: 3-Methylmandelamide
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methylmandelic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Comparison with Similar Compounds
Mandelic acid: The parent compound, differing by the absence of the methyl group.
Phenylglycolic acid: Similar structure but lacks the hydroxyl group on the alpha carbon.
Vanillylmandelic acid: Contains additional methoxy and hydroxyl groups on the benzene ring.
Uniqueness: 3-Methylmandelic acid is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-2-(3-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTGXUHKUFFOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298863 | |
Record name | 3-Methylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65148-70-1 | |
Record name | 65148-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65148-70-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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